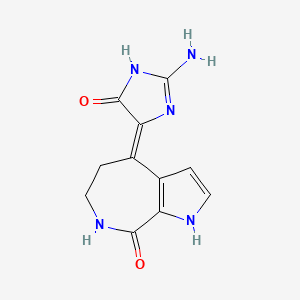

![molecular formula C₂₆H₂₇N₅O₃ B1142003 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl CAS No. 1354695-84-3](/img/no-structure.png)

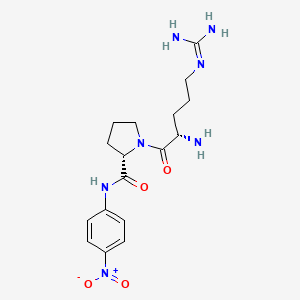

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Conformation Studies

- This compound is involved in the synthesis of novel tryptophan analogues, which are used for peptide and peptoid conformation elucidation studies. These derivatives possess a unique structure that limits the conformational flexibility of the side chain while keeping the amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Spectroscopic and Crystallographic Investigations

- Research has been conducted on Schiff base ligands related to this compound, leading to the synthesis and characterization of various derivatives. These studies include UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, contributing significantly to the field of organic chemistry (Hayvalı, Unver, & Svoboda, 2010).

Development of Constrained Dipeptide Surrogates

- The compound is essential in creating dipeptide surrogates with aromatic side-chains, useful in studying the conformation-activity relationships of biologically active peptides. Its structure allows for the synthesis of unique amino acids, contributing to advancements in peptide chemistry (Cluzeau & Lubell, 2004).

Applications in Enzymatic Synthesis Inhibition

- Conformationally restricted analogues of amino acids, similar to this compound, have been studied as inhibitors in the enzymatic synthesis of S-adenosyl-l-methionine. These studies offer insights into the structural requirements for enzyme inhibition and contribute to the development of new pharmacological agents (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the cyclopentane ring followed by the introduction of the amino group and the methylene group. The final step involves the addition of the phenylmethoxy groups to the cyclopentane ring.", "Starting Materials": [ "Cyclopentadiene", "Benzaldehyde", "Methyl vinyl ketone", "Ammonia", "Phenylmagnesium bromide", "Bromomethyl phenyl ether", "Sodium hydride", "Benzyl chloride" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone to form the cyclopentene ring", "Step 2: Reduction of the carbonyl group in benzaldehyde to form benzyl alcohol", "Step 3: Formation of the Grignard reagent by reacting phenylmagnesium bromide with benzyl chloride", "Step 4: Alkylation of the cyclopentene ring with the Grignard reagent to form the cyclopentyl group", "Step 5: Introduction of the methylene group by reacting bromomethyl phenyl ether with sodium hydride to form the methylene compound, which is then reacted with the cyclopentyl group", "Step 6: Addition of ammonia to the cyclopentyl compound to form the amino group", "Step 7: Introduction of the phenylmethoxy groups by reacting the amino compound with benzaldehyde and methyl vinyl ketone in the presence of a catalyst" ] } | |

Numéro CAS |

1354695-84-3 |

Nom du produit |

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl |

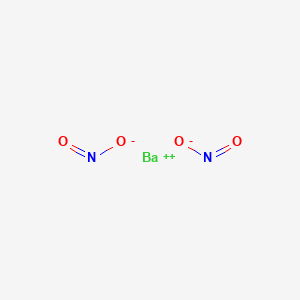

Formule moléculaire |

C₂₆H₂₇N₅O₃ |

Poids moléculaire |

457.52 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.